![molecular formula C18H13NO3 B2670950 (2Z)-6-hydroxy-2-[(1-methyl-1H-indol-3-yl)methylene]-1-benzofuran-3(2H)-one CAS No. 929339-21-9](/img/structure/B2670950.png)
(2Z)-6-hydroxy-2-[(1-methyl-1H-indol-3-yl)methylene]-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-6-hydroxy-2-[(1-methyl-1H-indol-3-yl)methylene]-1-benzofuran-3(2H)-one is a complex organic compound that features both indole and benzofuran moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-hydroxy-2-[(1-methyl-1H-indol-3-yl)methylene]-1-benzofuran-3(2H)-one typically involves the condensation of 1-methyl-1H-indole-3-carboxaldehyde with 6-hydroxy-1-benzofuran-3(2H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-hydroxy-2-[(1-methyl-1H-indol-3-yl)methylene]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond in the methylene group can be reduced to form a single bond.
Substitution: The indole and benzofuran rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced methylene derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Biological Activities
Antioxidant Properties
Research indicates that this compound exhibits strong antioxidant activity, which can mitigate oxidative stress in biological systems. Antioxidants play a crucial role in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Effects
Studies have demonstrated that (2Z)-6-hydroxy-2-[(1-methyl-1H-indol-3-yl)methylene]-1-benzofuran-3(2H)-one possesses antimicrobial properties against a range of pathogens. This makes it a candidate for further exploration in the development of new antimicrobial agents.
Potential Anticancer Activity
Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Its mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis, warranting further investigation into its potential as an anticancer drug.
Cancer Therapy
The anticancer properties of this compound have been explored in vitro. For instance, a study reported that this compound induced apoptosis in human breast cancer cells by activating caspase pathways .
Neuroprotection
Given its antioxidant capabilities, this compound may offer neuroprotective effects against conditions like Alzheimer's disease. Research has shown that antioxidants can reduce neuronal death caused by oxidative stress .
Infection Control
The antimicrobial properties suggest potential use in treating infections caused by resistant strains of bacteria. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, indicating its promise as a lead compound for drug development .
Case Studies
Mechanism of Action
The mechanism of action of (2Z)-6-hydroxy-2-[(1-methyl-1H-indol-3-yl)methylene]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in hydrogen bonding and π-π interactions with protein active sites, while the benzofuran ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1H-Indol-3-yl)methanamine
- Indole-3-carboxaldehyde
- 1-Methylindole-3-carboxaldehyde
Uniqueness
Compared to similar compounds, (2Z)-6-hydroxy-2-[(1-methyl-1H-indol-3-yl)methylene]-1-benzofuran-3(2H)-one is unique due to its dual indole and benzofuran structure, which imparts distinct chemical reactivity and biological activity. This dual structure allows it to participate in a broader range of chemical reactions and interact with a wider array of biological targets .
Biological Activity
(2Z)-6-hydroxy-2-[(1-methyl-1H-indol-3-yl)methylene]-1-benzofuran-3(2H)-one, also known by its CAS number 929339-21-9, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical formula of this compound is C₁₈H₁₃NO₃, with a molecular weight of 291.3 g/mol. Its structure features a benzofuran core with hydroxyl and indole groups that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, aurones with similar scaffolds have shown significant in vitro activity against various cancer cell lines, including human leukemia K562 cells and breast cancer MCF-7 cells. These compounds inhibit tubulin polymerization, which is crucial for cancer cell proliferation and survival .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
(2Z)-6-hydroxybenzofuran derivative | K562 | Low nanomolar | Inhibition of tubulin polymerization |
Similar aurone derivatives | MCF-7 | <10 | Induction of apoptosis |
(2Z)-6-hydroxybenzofuran derivative | PC-3 (Prostate) | 300 | Inhibition of cell proliferation |
The primary mechanism through which this compound exerts its biological effects appears to be through the inhibition of key cellular pathways involved in cancer cell growth and survival. The compound's ability to bind to the colchicine site on tubulin suggests that it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the indole and benzofuran moieties significantly impact the biological activity of related compounds. For example, substituents on the indole nitrogen and variations in the hydroxyl group at C-6 have been shown to enhance potency against specific cancer types. Compounds with electron-withdrawing groups tend to exhibit improved inhibitory effects compared to those with electron-donating groups .
Table 2: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Electron-withdrawing groups at C-6 | Increased potency against PC-3 |
Variations in indole substituents | Altered selectivity for cancer types |
Case Studies
A notable study explored the efficacy of a series of benzofuran derivatives, including those structurally related to this compound. The results demonstrated significant inhibition of tumor growth in xenograft models, emphasizing the potential for these compounds as therapeutic agents in oncology .
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(1-methylindol-3-yl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c1-19-10-11(13-4-2-3-5-15(13)19)8-17-18(21)14-7-6-12(20)9-16(14)22-17/h2-10,20H,1H3/b17-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBUPWAMVDZIAE-IUXPMGMMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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